2-(4-NITROPHENYL)-2-OXOETHYL 4-(1,3-DIOXOISOINDOL-2-YL)BENZOATE
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Overview
Description
2-(4-NITROPHENYL)-2-OXOETHYL 4-(1,3-DIOXOISOINDOL-2-YL)BENZOATE is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-NITROPHENYL)-2-OXOETHYL 4-(1,3-DIOXOISOINDOL-2-YL)BENZOATE typically involves the reaction of 4-nitrophenyl acetic acid with 4-(1,3-dioxoisoindol-2-yl)benzoic acid under specific conditions. The reaction is often catalyzed by a suitable reagent, such as a coupling agent, to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-NITROPHENYL)-2-OXOETHYL 4-(1,3-DIOXOISOINDOL-2-YL)BENZOATE undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate may be used for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can lead to the formation of different oxidized products .
Scientific Research Applications
2-(4-NITROPHENYL)-2-OXOETHYL 4-(1,3-DIOXOISOINDOL-2-YL)BENZOATE has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-NITROPHENYL)-2-OXOETHYL 4-(1,3-DIOXOISOINDOL-2-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 4-(1,3-dioxoisoindol-2-yl)-N-(4-nitrophenyl)benzamide
- 2-(1,3-dioxoisoindol-2-yl)-N-(4-ethoxyphenyl)-3-(4-nitrophenyl)propanamide
Uniqueness
2-(4-NITROPHENYL)-2-OXOETHYL 4-(1,3-DIOXOISOINDOL-2-YL)BENZOATE is unique due to its specific structure, which allows for diverse applications in various fields. Its combination of functional groups provides distinct chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 4-(1,3-dioxoisoindol-2-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14N2O7/c26-20(14-5-11-17(12-6-14)25(30)31)13-32-23(29)15-7-9-16(10-8-15)24-21(27)18-3-1-2-4-19(18)22(24)28/h1-12H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGBNXOYBCLBJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)OCC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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